1,3-Benzoxazol-2-YL {[7-(2-chlorophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl} sulfide
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Overview
Description
1,3-Benzoxazol-2-YL {[7-(2-chlorophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl} sulfide is a complex organic compound that belongs to the class of benzoxazole derivatives.
Preparation Methods
The synthesis of 1,3-Benzoxazol-2-YL {[7-(2-chlorophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl} sulfide typically involves the condensation of 2-aminophenol with aldehydes or ketones under various reaction conditions. The use of catalysts such as nanocatalysts, metal catalysts, and ionic liquid catalysts has been reported to enhance the yield and efficiency of the reaction . Industrial production methods may involve solvent-free conditions and recyclable catalysts to ensure sustainability and cost-effectiveness .
Chemical Reactions Analysis
1,3-Benzoxazol-2-YL {[7-(2-chlorophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl} sulfide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1,3-Benzoxazol-2-YL {[7-(2-chlorophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl} sulfide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit the growth of bacterial and fungal cells by interfering with their cellular processes . In anticancer research, the compound has been found to induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar compounds to 1,3-Benzoxazol-2-YL {[7-(2-chlorophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl} sulfide include other benzoxazole derivatives such as:
4-(5-Chloro-1,3-benzoxazol-2-yl)-2-morpholinyl]methanamine: Known for its antimicrobial properties.
1-((1R,2S)-1-{2-[2-(4-chlorophenyl)-1,3-benzoxazol-7-yl]ethyl}-2-hydroxypropyl)-1H-imidazole-4-carboxamide: Studied for its potential therapeutic applications.
The uniqueness of this compound lies in its complex structure, which allows for a wide range of chemical modifications and functionalizations, making it a versatile compound for various scientific research applications .
Properties
Molecular Formula |
C23H17ClN6OS |
---|---|
Molecular Weight |
460.9 g/mol |
IUPAC Name |
2-[[10-(2-chlorophenyl)-11,12-dimethyl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-4-yl]methylsulfanyl]-1,3-benzoxazole |
InChI |
InChI=1S/C23H17ClN6OS/c1-13-14(2)30(17-9-5-3-7-15(17)24)21-20(13)22-27-19(28-29(22)12-25-21)11-32-23-26-16-8-4-6-10-18(16)31-23/h3-10,12H,11H2,1-2H3 |
InChI Key |
JZXVOYGQYRGELC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C2=C1C3=NC(=NN3C=N2)CSC4=NC5=CC=CC=C5O4)C6=CC=CC=C6Cl)C |
Origin of Product |
United States |
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